Physicochemical properties of 3-(Piperidin-2-yl)propanoic acid HCl
Physicochemical properties of 3-(Piperidin-2-yl)propanoic acid HCl
An In-Depth Technical Guide to the Physicochemical Properties of 3-(Piperidin-2-yl)propanoic Acid HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-(Piperidin-2-yl)propanoic acid hydrochloride. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogues, predictive models, and established analytical methodologies to offer a robust framework for researchers. This guide is designed to be a practical resource, detailing not only the known and predicted properties but also the experimental protocols necessary for their empirical determination. By grounding our discussion in the fundamental principles of physical chemistry and leveraging comparative data from 3-(piperidin-1-yl)propanoic acid HCl and 3-(piperidin-4-yl)propanoic acid HCl, we aim to provide valuable insights for the synthesis, characterization, and application of this compound in a research and development setting.
Introduction: The Piperidine Moiety in Medicinal Chemistry
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a multitude of approved pharmaceuticals and clinical candidates. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and bioavailability, while also serving as a versatile anchor for pharmacophoric elements. 3-(Piperidin-2-yl)propanoic acid, as a bifunctional molecule incorporating both a secondary amine within the piperidine ring and a carboxylic acid, presents a unique chemical architecture. The hydrochloride salt form is of particular interest as it is expected to enhance aqueous solubility and stability, critical attributes for drug development.[1] This guide will systematically explore the key physicochemical parameters of 3-(Piperidin-2-yl)propanoic acid HCl, providing both theoretical understanding and practical methodologies for its characterization.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity. For 3-(Piperidin-2-yl)propanoic acid HCl, this includes its molecular formula, weight, and structure.
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Chemical Name: 3-(Piperidin-2-yl)propanoic acid hydrochloride
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Molecular Formula: C₈H₁₆ClNO₂
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Molecular Weight: 193.67 g/mol
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CAS Number: 170097-65-3
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Chemical Structure:
Caption: 2D structure of 3-(Piperidin-2-yl)propanoic acid HCl.
Comparative Physicochemical Properties
| Property | 3-(Piperidin-2-yl)propanoic acid HCl (Predicted) | 3-(Piperidin-1-yl)propanoic acid HCl (Experimental) | 3-(Piperidin-4-yl)propanoic acid HCl (Experimental) |
| Molecular Formula | C₈H₁₆ClNO₂ | C₈H₁₆ClNO₂ | C₈H₁₅NO₂·HCl |
| Molecular Weight | 193.67 g/mol | 193.67 g/mol [2] | 193.67 g/mol [3] |
| Appearance | White to off-white solid | Solid[2] | Light yellow solid[4] |
| Melting Point | Likely >200 °C | Not available | Not available |
| Solubility | Expected to be soluble in water | Soluble in water | Soluble in water[4] |
| pKa (Piperidine N) | ~10-11 | Not available | Not available |
| pKa (Carboxylic Acid) | ~2-3 | Not available | Not available |
Synthesis and Purification
A plausible synthetic route to 3-(Piperidin-2-yl)propanoic acid involves the catalytic hydrogenation of the corresponding pyridine derivative, 3-(Pyridin-2-yl)propanoic acid. This is a common and effective method for the synthesis of piperidine carboxylic acids.[2]
Caption: Proposed synthetic workflow for 3-(Piperidin-2-yl)propanoic acid HCl.
Experimental Protocols for Physicochemical Characterization
The following section details the standard operating procedures for determining the key physicochemical properties of 3-(Piperidin-2-yl)propanoic acid HCl.
Melting Point Determination
The melting point is a critical indicator of purity. For a hygroscopic compound like a hydrochloride salt, proper sample handling is crucial.[5]
Protocol:
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Sample Preparation: Finely grind a small amount of the sample to a powder.
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Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Hygroscopic Handling: If the sample is hygroscopic, seal the open end of the capillary tube using a flame.[6]
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Measurement:
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Place the capillary tube in a calibrated melting point apparatus.
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Heat rapidly to approximately 20°C below the expected melting point.
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Decrease the heating rate to 1-2°C per minute.
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Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (clear point). This range is the melting point.
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-
Validation: Perform the measurement in triplicate to ensure reproducibility.
Aqueous Solubility Determination
The aqueous solubility of the hydrochloride salt is expected to be pH-dependent.[7][8]
Protocol (Shake-Flask Method):
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Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).
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Sample Addition: Add an excess amount of 3-(Piperidin-2-yl)propanoic acid HCl to a known volume of each buffer in separate sealed vials.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Processing:
-
Allow the vials to stand for a short period to let undissolved solid settle.
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Withdraw an aliquot from the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.
-
-
Quantification:
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Dilute the filtered solution with an appropriate solvent.
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Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[9]
-
-
Data Analysis: Plot the solubility (in mg/mL or mol/L) as a function of pH.
pKa Determination
The pKa values of the piperidine nitrogen and the carboxylic acid are crucial for predicting the ionization state of the molecule at different pH values.[10]
Protocol (Potentiometric Titration):
-
Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water.
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Titration Setup:
-
Place the solution in a thermostatted vessel.
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Use a calibrated pH electrode to monitor the pH.
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-
Titration:
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.
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Record the pH after each addition.
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-
Data Analysis:
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Plot the pH versus the volume of titrant added.
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The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first pKa will correspond to the carboxylic acid, and the second to the piperidinium ion.
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Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural elucidation and confirmation.
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¹H NMR: The proton spectrum is expected to show characteristic signals for the piperidine ring protons, the protons of the propanoic acid chain, and a broad signal for the N-H proton. The chemical shifts and coupling constants will be influenced by the stereochemistry at the C2 position of the piperidine ring.[11]
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¹³C NMR: The carbon spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear downfield (~170-180 ppm).[12]
High-Performance Liquid Chromatography (HPLC)
A validated RP-HPLC method is essential for assessing purity and for quantification in solubility and dissolution studies.[13]
Illustrative HPLC Method:
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Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile).[14]
-
Elution: Isocratic or gradient elution.
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Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 210 nm, as the molecule lacks a strong chromophore).
-
Column Temperature: 30°C
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
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Expected Ionization: In electrospray ionization (ESI) positive mode, the expected [M+H]⁺ ion for the free base (C₈H₁₅NO₂) would be at m/z 158.11.
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Fragmentation: Fragmentation patterns can provide further structural information. A common fragmentation for carboxylic acids is the loss of the carboxylic acid group.[15]
Conclusion
While direct experimental data for 3-(Piperidin-2-yl)propanoic acid HCl remains limited, this technical guide provides a comprehensive framework for its physicochemical characterization. By leveraging data from its isomers and outlining detailed experimental protocols, researchers are equipped with the necessary tools to synthesize, purify, and thoroughly analyze this compound. The provided methodologies for determining melting point, solubility, and pKa, along with guidelines for spectroscopic and chromatographic analysis, ensure a robust approach to understanding the properties of this promising chemical entity. This foundational knowledge is critical for its potential applications in drug discovery and development.
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